

# Technical Guide: Spectroscopic Characterization of 1-Azaspiro[3.3]heptane Hemioxalate

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## Compound of Interest

**Compound Name:** 1-Azaspiro[3.3]heptane hemioxalate  
**CAS No.:** 1523571-15-4; 51392-72-4  
**Cat. No.:** B2590587

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## Executive Summary

1-Azaspiro[3.3]heptane (Free Base MW: 97.16 Da) is a saturated spirocyclic amine that has gained prominence as a conformationally restricted surrogate for piperidine. Its incorporation into drug scaffolds improves metabolic stability and lowers lipophilicity (

) while maintaining vector fidelity.

This guide focuses on the Hemioxalate salt form (

stoichiometry), which is the preferred solid form for storage and handling due to the volatility and hygroscopicity of the free amine.

## Core Chemical Identity

Parameter	Detail
IUPAC Name	1-Azaspiro[3.3]heptane hemioxalate
CAS Number	1523571-15-4 (Hemioxalate) / 51392-72-4 (Generic Oxalate)
Formula	(2 Amine + 1 Oxalic Acid)
MW	284.35 g/mol (Salt); 97.16 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	High in , DMSO; Low in

## Structural Analysis & Numbering

Correct interpretation of NMR data requires adherence to the specific numbering of the spiro[3.3]heptane system. Unlike piperidine, the spiro quaternary carbon introduces unique magnetic environments.

### Diagram 1: Structural Numbering & Salt Stoichiometry

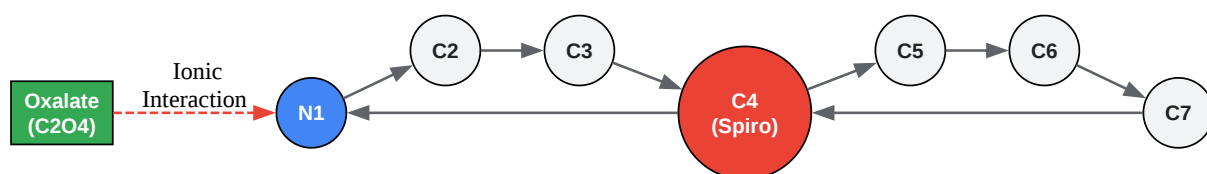


Figure 1: Numbering of 1-Azaspiro[3.3]heptane. Note the spiro center at C4.

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## Spectroscopic Characterization Protocols

The following data represents the consensus diagnostic signals observed for this scaffold.

### Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

) is the standard solvent.

may be used but often results in broadened ammonium signals. Internal Standard: TSP (trimethylsilylpropanoic acid) or residual HDO (

4.79).

NMR (400 MHz,

)

The spectrum is characterized by the distinct desymmetrization of the azetidine ring versus the cyclobutane ring.

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
H-2	3.80 – 3.95	Triplet ( )	2H	-protons to Nitrogen (Azetidine). Most deshielded due to inductive effect of .
H-3	2.40 – 2.55	Triplet ( )	2H	-protons (Azetidine).
H-5, H-7	2.05 – 2.25	Multiplet ( )	4H	Cyclobutane methylene protons adjacent to spiro center.
H-6	1.75 – 1.95	Multiplet ( )	2H	Distal cyclobutane methylene protons.
Oxalate	N/A	Silent	0H	Oxalate has no protons. Absence of signals here confirms purity from oxalic acid excess.

Note: In

, a broad singlet at

8.0–9.5 ppm may be observed corresponding to the ammonium protons (

).

NMR (100 MHz,

)

The diagnostic feature of the salt is the presence of the oxalate carbonyl signal and the quaternary spiro carbon.

Carbon	Shift (ppm)	Type	Notes
Oxalate	165.0 – 167.0		Diagnostic for the salt form.
C-4	60.0 – 62.0	Quaternary ( )	The spiro center. Often low intensity due to long relaxation time.
C-2	50.0 – 52.0		-carbon (Azetidine).
C-5, C-7	30.0 – 32.0		Cyclobutane ring carbons.
C-3	28.0 – 30.0		-carbon (Azetidine).
C-6	15.0 – 17.0		Distal cyclobutane carbon.

## Mass Spectrometry (ESI-MS)

Mass spectrometry is critical for confirming the parent amine, as the oxalate counterion dissociates during ionization.

- Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
- Parent Ion (

):

98.1 (Calculated for

).

- Fragmentation Pattern:

- 98.1

- Parent.

- 70.1

- Loss of ethylene (cyclobutane ring opening/cleavage), common in spiro[3.3] systems.

- 56.1

- Azetidine ring fragment.

## Infrared Spectroscopy (FT-IR, Solid State)

- 3200 – 2800

- : Broad, strong absorption. Overlap of

- stretch (ammonium) and

- stretches.

- 1720 – 1690

- :

- stretch (Oxalate/Carboxylic acid).

- 1600 – 1550

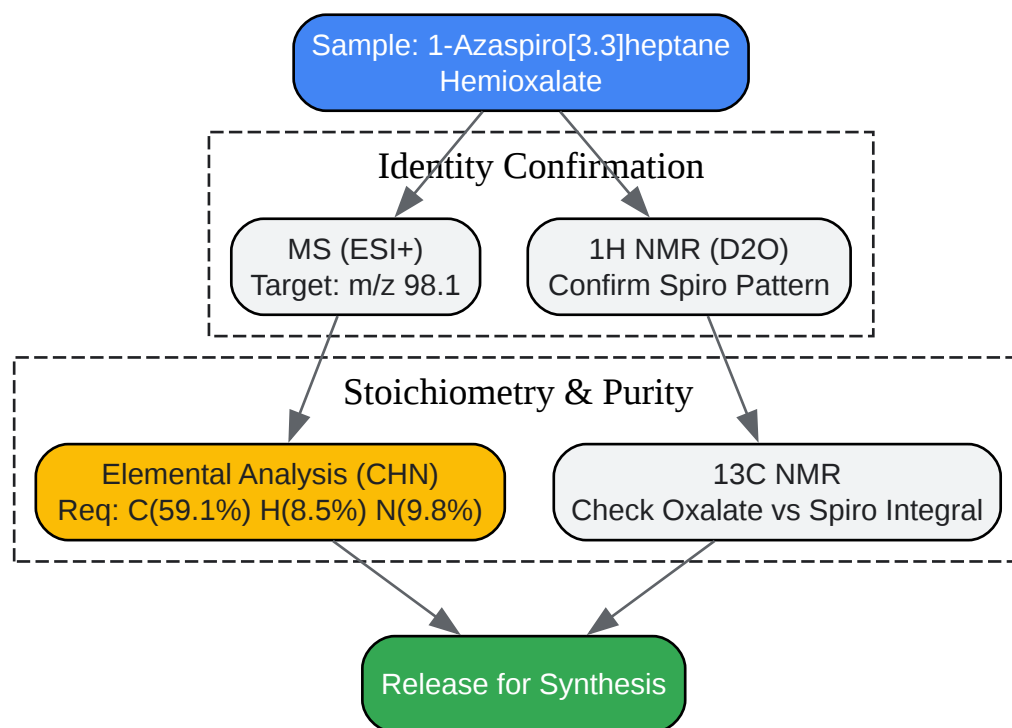
- :

- bending.

## Analytical Workflow & Quality Control

To ensure the integrity of the hemioxalate salt (specifically the 2:1 stoichiometry), the following workflow is recommended.

## Diagram 2: QC & Validation Workflow



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## Stoichiometry Verification

Since the oxalate has no protons, Elemental Analysis (CHN) is the gold standard to distinguish between the hemioxalate (2:1) and mono-oxalate (1:1) forms.<sup>[1][2][3][4]</sup>

- Theoretical Hemioxalate ( ):  
): C: 59.13%, H: 8.51%, N: 9.85%.
- Theoretical Mono-oxalate ( ):  
): C: 51.33%, H: 7.00%, N: 7.48%.

## Handling and Stability

- Hygroscopicity: The salt is moderately hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Free Basing Protocol: To access the free amine for coupling reactions:
  - Suspend the salt in DCM or Ether.
  - Treat with  
  
NaOH or saturated  
  
.
  - Separate organic layer. Note: The free base is volatile. Do not concentrate to dryness under high vacuum for extended periods.

## References

- Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." *Organic Letters*, 12(9), 1944–1947. [Link](#)
- Burkhard, J. A., et al. (2012).[5] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." *Organic Letters*, 14(1), 66–69.[5] [Link](#)
- Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." *Angewandte Chemie International Edition*, 49(5), 898-902.

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## Sources

- [1. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents \[patents.google.com\]](#)

- [2. researchgate.net \[researchgate.net\]](#)
- [3. The <sup>1</sup>H NMR Spectroscopic Effect of Steric Compression Is Found in \[3.3.1\]Oxa- and Azabicycles and Their Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. WO2024182693A1 - 2-azaspiro\[3.3\]heptane derivatives as stat3 inhibitors for the treatment of cancer - Google Patents \[patents.google.com\]](#)
- [5. Expanding the azaspiro\[3.3\]heptane family: synthesis of novel highly functionalized building blocks - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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